

Spectroscopic Data of Isopropyl Isocyanate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Isopropyl isocyanate*

Cat. No.: *B058004*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **isopropyl isocyanate**, a crucial reagent and intermediate in synthetic chemistry. The information presented herein, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of **isopropyl isocyanate** is distinguished by a prominent absorption band characteristic of the isocyanate group ($-N=C=O$).

Table 1: Infrared (IR) Spectroscopy Data for **Isopropyl Isocyanate**

Frequency (cm ⁻¹)	Intensity	Assignment
~2275 - 2250	Strong, Sharp	Asymmetric stretching of the isocyanate (-N=C=O) group
~2970	Medium	C-H stretching (sp ³ hybridized carbons)
~1465	Medium	C-H bending (methyl and methine groups)
~1380	Medium	C-H bending (isopropyl group)

The most diagnostic peak in the IR spectrum of **isopropyl isocyanate** is the intense and sharp absorption band observed in the region of 2275-2250 cm⁻¹.^{[1][2]} This band is due to the asymmetric stretching vibration of the cumulenenic N=C=O system and is a hallmark of isocyanate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For **isopropyl isocyanate**, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum of **isopropyl isocyanate** is relatively simple and highly informative, showing two distinct signals corresponding to the two types of protons in the molecule.

Table 2: ¹H NMR Spectroscopic Data for **Isopropyl Isocyanate**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
~3.72	Septet	1H	-CH-	~6.6
~1.29	Doublet	6H	-CH ₃	~6.6

The methine proton (-CH-) appears as a septet downfield due to the deshielding effect of the adjacent nitrogen atom. It is coupled to the six equivalent methyl protons, resulting in a seven-line pattern. The six methyl protons (-CH₃) appear as a doublet upfield, coupled to the single methine proton.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The carbon-13 NMR spectrum of **isopropyl isocyanate** displays three signals, corresponding to the three distinct carbon environments.

Table 3: ¹³C NMR Spectroscopic Data for **Isopropyl Isocyanate**

Chemical Shift (δ, ppm)	Assignment
~125	-N=C=O
~48	-CH-
~23	-CH ₃

The isocyanate carbon (-N=C=O) is the most deshielded, appearing in the 120-130 ppm range, a characteristic chemical shift for this functional group.^[3] The methine carbon (-CH-) is found further downfield than the methyl carbons due to its attachment to the electronegative nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 4: Mass Spectrometry Data for **Isopropyl Isocyanate**

m/z	Relative Abundance (%)	Assignment
85	~11	$[M]^+$ (Molecular Ion)
70	100	$[M - CH_3]^+$ (Base Peak)
42	~30	$[C_3H_6]^+$ or $[C_2H_4N]^+$
41	~9	$[C_3H_5]^+$

The mass spectrum of **isopropyl isocyanate** shows a molecular ion peak ($[M]^+$) at an m/z of 85, which corresponds to its molecular weight. The base peak, which is the most intense peak in the spectrum, is observed at m/z 70. This peak arises from the loss of a methyl radical ($\bullet CH_3$) from the molecular ion, forming a stable secondary carbocation.

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy

For a liquid sample like **isopropyl isocyanate**, the IR spectrum can be obtained using the neat liquid technique.

- **Sample Preparation:** A single drop of **isopropyl isocyanate** is placed between two polished salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is typically recorded first. The sample spectrum is then acquired over a standard wavenumber range (e.g., 4000-400 cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

- **Sample Preparation:** Approximately 5-20 mg of **isopropyl isocyanate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- **Data Acquisition:** The prepared NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier-transformed to obtain the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.

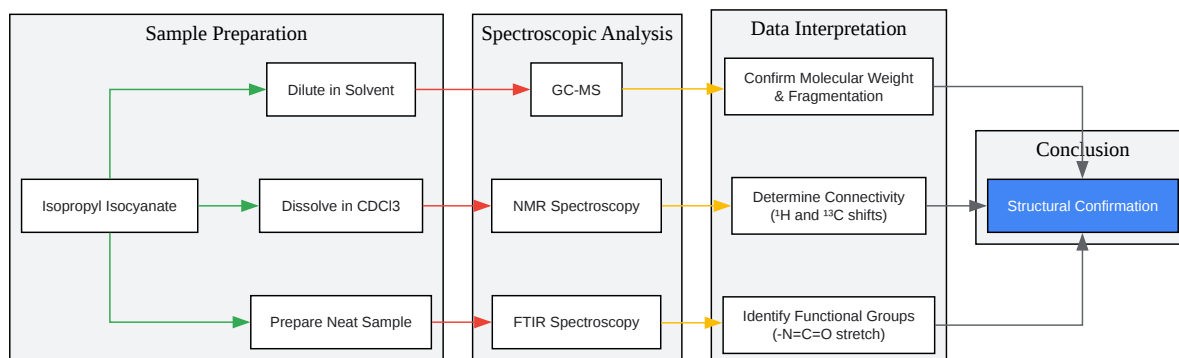
Mass Spectrometry (MS)

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

- **Sample Preparation:** A dilute solution of **isopropyl isocyanate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Data Acquisition:** A small volume (typically 1 μL) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column. The eluted **isopropyl isocyanate** then enters the mass spectrometer's ion source, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like **isopropyl isocyanate**.



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Caption: Workflow for the spectroscopic analysis of **isopropyl isocyanate**.

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